P-Tolyltrimethylsilane
Overview
Description
P-Tolyltrimethylsilane is an organosilicon compound with the chemical formula C10H16Si. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and methanol. This compound is primarily used as a reagent in organic synthesis and as a silicon source for the synthesis of organosilicon compounds .
Scientific Research Applications
P-Tolyltrimethylsilane has a wide range of applications in scientific research:
Biology: It is employed in the modification of biological molecules to enhance their stability and reactivity.
Medicine: It is used in the development of pharmaceuticals and other medical compounds.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: P-Tolyltrimethylsilane is typically synthesized through a Grignard reaction. This involves the reaction of phenylsilyl hydrochloride with trimethylchlorosilane in the presence of a catalyst such as ferric chloride or aluminum chloride . The reaction is generally carried out at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced by reacting silane with p-toluene. The process involves the use of a Grignard reagent, which is a key component in the synthesis of various organosilicon compounds .
Chemical Reactions Analysis
Types of Reactions: P-Tolyltrimethylsilane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silanol and toluene.
Reduction: It can be reduced under specific conditions to yield different organosilicon compounds.
Substitution: It can participate in substitution reactions, particularly with acids and alkalis, to form esterification and addition products.
Common Reagents and Conditions:
Oxidation: Nitric acid in acetic anhydride is commonly used for oxidation reactions.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Acids and alkalis are frequently used in substitution reactions.
Major Products:
Oxidation: Silanol and toluene.
Reduction: Various organosilicon compounds.
Substitution: Esterification and addition products.
Mechanism of Action
The mechanism of action of P-Tolyltrimethylsilane involves its reactivity with various chemical agents. It can form chemical bonds with inorganic surfaces, thereby improving the adhesion and interfacial strength between different materials. This makes it particularly useful in the production of coatings and adhesives .
Comparison with Similar Compounds
- Trimethyl-p-tolylsilane
- Trimethyl(2-methylphenyl)silane
- Trimethyl(3-methylphenyl)silane
Comparison: P-Tolyltrimethylsilane is unique due to its specific reactivity with both alkyl and phenyl groups. This dual reactivity allows it to participate in a wider range of chemical reactions compared to similar compounds . Additionally, its ability to improve adhesion and interfacial strength makes it particularly valuable in industrial applications .
Properties
IUPAC Name |
trimethyl-(4-methylphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHURGPPCGMAMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305249 | |
Record name | Trimethyl-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3728-43-6 | |
Record name | 3728-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trimethyl-p-tolylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Tolyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-tolyltrimethylsilane react with mercury(II) acetate, and how does this differ from the reaction with anisole?
A: this compound undergoes mercuridesilylation with mercury(II) acetate in glacial acetic acid, where the trimethylsilyl group is replaced by a mercury(II) acetate group. This reaction proceeds through electrophilic aromatic substitution, involving both un-ionized mercury(II) acetate and the more reactive acetatomercury(II) ion. [] Interestingly, while the rate of mercuridesilylation is influenced by factors like water content, silane concentration, and the presence of non-polar molecules, the mercuration of anisole (another aromatic compound) remains unaffected by these factors. [] This suggests a distinct mechanistic pathway for this compound involving interactions beyond simple electrophilic attack.
Q2: What role does nitrosodesilylation play in the reaction of this compound with nitric acid?
A: Research suggests that the formation of p-nitrotoluene from this compound and nitric acid in acetic anhydride occurs predominantly via nitrosodesilylation. [] Evidence for this pathway comes from several observations. Firstly, pre-heating the nitric acid and acetic anhydride mixture before reaction significantly favors nitrodesilylation over direct nitration. Secondly, conducting the reaction at lower temperatures and in the presence of urea, a nitrous acid scavenger, significantly reduces the nitrodesilylation product. Finally, introducing nitrous fumes into the reaction mixture drastically increases the ratio of nitrodesilylation to nitration. [] These findings strongly support the role of a nitroso intermediate in the desilylation process.
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